1,3-Benzodioxole-5-acetic acid, alpha-[1-[[3-[4-[[2-(4-hydroxy-3-iodophenyl)ethyl]amino]-4-oxobutoxy]-4,5-dimethoxyphenyl]methyl]-2-(4-methoxyphenyl)-2-oxoethylidene]-, (alphaZ)-
Overview
Description
PD164333 is a synthetic organic compound known for its role as a selective antagonist of endothelin A receptors. It is highly pure and biologically active, often used in research settings to study the effects of endothelin A receptor inhibition .
Preparation Methods
The synthesis of PD164333 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized to achieve high purity and biological activity .
Chemical Reactions Analysis
PD164333 undergoes various chemical reactions, primarily involving its interaction with endothelin A receptors. It is known to inhibit endothelin A receptor-mediated calcium mobilization in cells. The compound’s reactions are typically studied under controlled laboratory conditions using specific reagents and protocols .
Scientific Research Applications
PD164333 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the role of endothelin A receptors in various physiological and pathological processes. The compound’s ability to inhibit endothelin A receptor-mediated calcium mobilization makes it valuable for research into cardiovascular diseases, hypertension, and other conditions where endothelin A receptors play a critical role .
Mechanism of Action
PD164333 exerts its effects by selectively binding to and inhibiting endothelin A receptors. This inhibition prevents the receptors from mediating calcium mobilization in cells, thereby modulating various physiological responses. The molecular targets and pathways involved in this mechanism are primarily related to the endothelin signaling pathway .
Comparison with Similar Compounds
PD164333 is unique in its high selectivity and potency as an endothelin A receptor antagonist. Similar compounds include BQ123 and FR139317, which also act as endothelin A receptor antagonists but may differ in their binding affinities and specific applications .
References
Properties
IUPAC Name |
(Z)-2-(1,3-benzodioxol-5-yl)-3-[[3-[4-[2-(4-hydroxy-3-iodophenyl)ethylamino]-4-oxobutoxy]-4,5-dimethoxyphenyl]methyl]-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H38INO11/c1-47-27-10-7-25(8-11-27)37(44)28(36(39(45)46)26-9-13-31-32(21-26)52-22-51-31)17-24-19-33(48-2)38(49-3)34(20-24)50-16-4-5-35(43)41-15-14-23-6-12-30(42)29(40)18-23/h6-13,18-21,42H,4-5,14-17,22H2,1-3H3,(H,41,43)(H,45,46)/b36-28- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWYYULZSFFLFK-DKJXEYTPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=C(C2=CC3=C(C=C2)OCO3)C(=O)O)CC4=CC(=C(C(=C4)OCCCC(=O)NCCC5=CC(=C(C=C5)O)I)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C(/C2=CC3=C(C=C2)OCO3)\C(=O)O)/CC4=CC(=C(C(=C4)OCCCC(=O)NCCC5=CC(=C(C=C5)O)I)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H38INO11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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